Comprehensive Technical Guide on 3-(4-Chlorophenyl)-1,4-diazaspirodec-3-ene-2-thione: Structure, Properties, and Synthetic Methodologies
Comprehensive Technical Guide on 3-(4-Chlorophenyl)-1,4-diazaspirodec-3-ene-2-thione: Structure, Properties, and Synthetic Methodologies
Comprehensive Technical Guide on 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione: Structure, Properties, and Synthetic Methodologies
Executive Summary
3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione (CAS: 899926-57-9) is a highly specialized heterocyclic spiro compound characterized by a rigid cyclohexane ring fused to an imidazoline-2-thione core[2]. This unique structural architecture restricts conformational flexibility, making it a privileged scaffold in modern medicinal chemistry and drug discovery, particularly for targeting complex transmembrane proteins such as G-protein coupled receptors (GPCRs)[3].
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural dynamics, and a field-proven, self-validating synthetic methodology designed for high-yield laboratory production.
Physicochemical & Computational Profiling
Understanding the macroscopic behavior of this compound requires an analysis of its computational chemistry data. The spiro-fusion and the presence of the lipophilic 4-chlorophenyl group significantly influence its solubility, membrane permeability, and receptor-binding kinetics.
The following table summarizes the core quantitative data critical for formulation and pharmacokinetic modeling[2]:
| Property | Value | Pharmacological Implication |
| CAS Number | 899926-57-9 | Standardized chemical identification. |
| Molecular Formula | C₁₄H₁₅ClN₂S | Indicates high carbon/heteroatom ratio. |
| Molecular Weight | 278.80 g/mol | Ideal for small-molecule drug design (<500 Da). |
| LogP | 3.7201 | Excellent lipophilicity; predicts strong blood-brain barrier (BBB) penetration. |
| Topological Polar Surface Area (TPSA) | 24.39 Ų | Low TPSA ensures high cellular membrane permeability. |
| Hydrogen Bond Donors | 1 | Provided by the N-H group of the thione core. |
| Hydrogen Bond Acceptors | 2 | Provided by the sp² Nitrogen and the Sulfur atom. |
| Rotatable Bonds | 1 | High rigidity; minimizes entropic penalty upon receptor binding. |
Structural Dynamics & Pharmacophore Mapping
The structural integrity of 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione is defined by the spiro carbon (C5 of the imidazoline ring), which acts as a vertex connecting two orthogonal ring systems.
Crystallographic studies of analogous diazaspiro frameworks reveal that the cyclohexane ring predominantly adopts an ideal, low-energy chair conformation [4]. Conversely, the fused imidazoline-2-thione ring maintains near-planarity. This planarity is driven by the extended π -electron delocalization across the N-C(=S)-C=N system, which is further conjugated with the 4-chlorophenyl substituent.
This orthogonal geometry is pharmacologically critical: the lipophilic cyclohexane "anchor" occupies hydrophobic receptor pockets, while the planar thione core engages in directional hydrogen bonding and the chlorophenyl group participates in halogen bonding and π−π stacking[5].
Fig 2: Pharmacophore mapping and structure-activity relationship (SAR) logic.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of this spirocyclic compound requires a convergent, multicomponent-style assembly. As an Application Scientist, I recommend the α -amino thioamide route , which prioritizes thermodynamic control to establish the spirocyclic core with high regioselectivity.
Step 1: Strecker-Type Aminonitrile Synthesis
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Causality : To build the imidazoline core, we first need a precursor containing both a nitrogen atom and a carbon framework capable of further functionalization. The Strecker reaction efficiently installs these elements.
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Protocol : React 4-chlorobenzaldehyde (1.0 eq) with sodium cyanide (1.2 eq) and ammonium chloride (1.2 eq) in an aqueous methanol solvent system at room temperature.
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Self-Validation : The reaction is complete when the aldehyde is fully consumed (monitored via TLC; UV-active spot shifts). The product, 2-amino-2-(4-chlorophenyl)acetonitrile, precipitates as a solid upon aqueous dilution, providing an immediate visual confirmation of success.
Step 2: Thioamidation
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Causality : The nitrile group must be converted into a thioamide to provide the sulfur atom and the second nitrogen required for the imidazoline-2-thione ring.
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Protocol : Dissolve the aminonitrile in ethanol. Introduce hydrogen sulfide ( H2S ) gas (or use sodium hydrosulfide, NaSH) in the presence of catalytic triethylamine ( Et3N ). The base catalyzes the nucleophilic addition of sulfur to the nitrile triple bond.
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Self-Validation : The formation of 2-amino-2-(4-chlorophenyl)ethanethioamide is confirmed by the evolution of a distinct yellow hue in the solution and the disappearance of the sharp C≡N stretch (~2200 cm⁻¹) in FT-IR spectroscopy.
Step 3: Acid-Catalyzed Spiro-Annulation & Oxidation
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Causality : The spiro center is formed by condensing the two nitrogens of the thioamide with the carbonyl carbon of cyclohexanone. An acid catalyst is required to increase the electrophilicity of the ketone.
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Protocol : Combine the thioamide (1.0 eq) and cyclohexanone (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux the mixture using a Dean-Stark apparatus. The primary amine attacks the ketone to form an imine, followed by intramolecular attack by the thioamide nitrogen. Spontaneous oxidative dehydrogenation under atmospheric conditions yields the fully conjugated 3-ene double bond.
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Self-Validation : This is a self-indicating thermodynamic system. The reaction is driven forward by the physical removal of water. When water ceases to accumulate in the Dean-Stark trap, the spiro-annulation is complete. Final validation is achieved via TLC, observing a highly UV-active product spot due to the newly formed conjugated C=N bond.
Fig 1: Step-by-step synthetic workflow for 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione.
Conclusion
3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione represents a highly optimized intersection of lipophilicity and structural rigidity. By leveraging thermodynamic control and self-validating physical endpoints (such as Dean-Stark water capture), researchers can reliably synthesize this spirocyclic scaffold. Its calculated properties (LogP 3.72, TPSA 24.39) make it an exceptional candidate for downstream biological screening, particularly in neuropharmacology and targeted receptor modulation.
References
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Title : 899926-57-9 | 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione | ChemScene Source : chemscene.com URL :
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Title : 8-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[1]decan-2-one - GPCRdb Source : gpcrdb.org URL :
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Title : 4-Phenyl-1,2,4-triazaspiro[1]dec-1-ene-3-thione - PMC Source : nih.gov URL :
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Title : 1,4-diazaspiro[1]deca-1,3-dien-2-YL]sulfanyl}acetamide (EVT-3435479) - EvitaChem Source : evitachem.com URL :
